N-[(1-Methylpiperidin-4-YL)methyl]-2-phenylethanamine dihydrochloride
Overview
Description
N-[(1-Methylpiperidin-4-YL)methyl]-2-phenylethanamine dihydrochloride is a chemical compound with the molecular formula C15H26Cl2N2. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine. It is characterized by the presence of a piperidine ring, a phenylethanamine moiety, and two hydrochloride groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Methylpiperidin-4-YL)methyl]-2-phenylethanamine dihydrochloride typically involves the following steps:
-
Formation of the Piperidine Intermediate: : The initial step involves the synthesis of 1-methylpiperidine. This can be achieved through the alkylation of piperidine with methyl iodide under basic conditions.
-
N-Alkylation: : The next step is the N-alkylation of the piperidine intermediate with benzyl chloride to form N-benzyl-1-methylpiperidine.
-
Reductive Amination: : The final step involves the reductive amination of N-benzyl-1-methylpiperidine with phenylacetaldehyde in the presence of a reducing agent such as sodium cyanoborohydride. This reaction yields N-[(1-Methylpiperidin-4-YL)methyl]-2-phenylethanamine.
-
Formation of the Dihydrochloride Salt: : The free base is then converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These are used to control reaction conditions precisely, ensuring high yield and purity.
Purification Techniques: Methods such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[(1-Methylpiperidin-4-YL)methyl]-2-phenylethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the compound to its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or phenylethanamine moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(1-Methylpiperidin-4-YL)methyl]-2-phenylethanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of neurotransmitter systems and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-[(1-Methylpiperidin-4-YL)methyl]-2-phenylethanamine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets neurotransmitter receptors, such as dopamine and serotonin receptors, influencing their activity.
Pathways Involved: It modulates neurotransmitter release and reuptake, affecting neuronal signaling and communication.
Comparison with Similar Compounds
Similar Compounds
N-Benzylpiperidine: Similar structure but lacks the phenylethanamine moiety.
Phenylethylamine: Contains the phenylethanamine moiety but lacks the piperidine ring.
Methylphenidate: Shares structural similarities but has different pharmacological properties.
Uniqueness
N-[(1-Methylpiperidin-4-YL)methyl]-2-phenylethanamine dihydrochloride is unique due to its combined structural features of a piperidine ring and a phenylethanamine moiety, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2.2ClH/c1-17-11-8-15(9-12-17)13-16-10-7-14-5-3-2-4-6-14;;/h2-6,15-16H,7-13H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGXYIUXABZXGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNCCC2=CC=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.